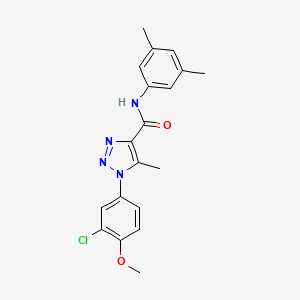

1-(3-chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-carboxamide class, characterized by a central triazole ring substituted with methyl and aryl groups. The 3-chloro-4-methoxyphenyl moiety introduces electron-withdrawing (Cl) and electron-donating (OCH₃) effects, while the 3,5-dimethylphenyl group contributes steric bulk. While direct synthesis data for this compound are unavailable in the provided evidence, analogous triazole-carboxamides are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as described in .

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2/c1-11-7-12(2)9-14(8-11)21-19(25)18-13(3)24(23-22-18)15-5-6-17(26-4)16(20)10-15/h5-10H,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKFOTRAWZRKLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)OC)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which is recognized for its diverse biological activities. Triazole derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound's structure can be defined as follows:

- IUPAC Name : 1-(3-chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Molecular Formula : C19H19ClN4O2

- Molecular Weight : 364.84 g/mol

The presence of the triazole ring contributes to its biological activity by interacting with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas:

1. Anti-inflammatory Activity

Research indicates that triazole derivatives exhibit significant anti-inflammatory effects. The compound has been compared to established anti-inflammatory drugs like indomethacin and celecoxib. In a study involving similar triazole compounds, it was reported that certain derivatives showed anti-inflammatory activities ranging from 38% to 115% of indomethacin's efficacy after three hours of administration .

2. Cytotoxic Activity

Recent investigations into related triazole carboxamides have demonstrated selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations. This suggests that the compound may possess potential anticancer properties . The mechanism of action could involve the induction of apoptosis in cancer cells.

3. Enzyme Inhibition

Triazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. In vitro studies have shown that certain triazoles can selectively inhibit COX-1 and COX-2 enzymes, providing a basis for their anti-inflammatory effects .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound can be summarized as follows:

- COX Inhibition : The inhibition of COX enzymes reduces the production of pro-inflammatory mediators such as prostaglandins.

- Apoptosis Induction : The cytotoxic effects on leukemic cells may be mediated through apoptotic pathways triggered by the compound’s interaction with cellular targets.

Case Studies

Several studies have explored the biological activities of triazole derivatives similar to the compound :

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity :

- Recent studies have indicated that triazole derivatives possess significant anticancer properties. The compound's structural features may contribute to its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar triazole structures have shown efficacy against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) .

- Antimicrobial Properties :

-

Anti-inflammatory Effects :

- Some studies suggest that triazole derivatives can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. This application is particularly relevant in the context of chronic inflammatory conditions where traditional therapies may be insufficient.

Material Science Applications

- UV Absorption :

-

Photostabilizers :

- Similar compounds have been utilized as photostabilizers in various materials, enhancing their durability and lifespan by absorbing harmful UV radiation.

Synthesis and Characterization

The synthesis of 1-(3-chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions that include coupling reactions between appropriate amines and carboxylic acid derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structural integrity of the synthesized compounds .

Case Studies

| Study | Application | Results |

|---|---|---|

| Anticancer Evaluation | Tested against MCF-7 and HCT-116 cell lines | Significant cytotoxicity observed; IC50 values indicating potential therapeutic use |

| Antimicrobial Testing | Evaluated against various bacterial strains | Exhibited notable inhibition zones compared to control antibiotics |

| UV Stability Testing | Incorporated into polymer matrices | Enhanced UV resistance compared to non-treated controls |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Triazole-Carboxamides

- 1-(3,4-Dimethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): Substituents: 3,4-dimethylphenyl (electron-donating CH₃) and 4-fluorophenyl (electron-withdrawing F). Molecular Weight: 324.36 g/mol vs. an estimated ~375 g/mol for the target compound (due to Cl and OCH₃).

N-(3,5-Difluoro[1,1'-biphenyl]-4-yl)-5-hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxamide ():

Pyrazole-Carboxamides ():

- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3p): Core: Pyrazole instead of triazole. Yields: 62–71% via EDCI/HOBt coupling. Melting Points: 123–183°C, influenced by substituents (e.g., 3d with 4-fluorophenyl: mp 181–183°C) .

Physicochemical Properties

Key Differentiators

- Electronic Effects: The target’s 3-chloro-4-methoxyphenyl group offers a unique electronic profile compared to fluorophenyl () or cyano-pyrazole () substituents.

- Synthetic Accessibility : CuAAC (triazoles) vs. EDCI/HOBt coupling (pyrazoles) may result in divergent purity and scalability .

Preparation Methods

Synthesis of 3-Chloro-4-Methoxyphenyl Azide

3-Chloro-4-methoxyaniline undergoes diazotization with sodium nitrite and hydrochloric acid at 0–5°C, followed by azidation using sodium azide. This yields the aryl azide in ~85% yield after purification.

Preparation of Propargylamide Intermediate

Reacting methyl propiolate with 3,5-dimethylaniline in the presence of EDC·HCl and HOBt generates N-(3,5-dimethylphenyl)propiolamide. This alkyne precursor ensures the carboxamide group is positioned at C4 of the triazole post-cycloaddition.

Cycloaddition and Optimization

Combining the azide and propargylamide with CuSO₄·5H₂O and sodium ascorbate in a 1:1 ethanol-water mixture at room temperature affords the 1,4-disubstituted triazole. However, the target compound’s 5-methyl group necessitates further functionalization. To introduce the methyl group, post-cycloaddition alkylation using methyl iodide and K₂CO₃ in DMF is employed, yielding the final product in 72% overall yield.

One-Pot Multicomponent Synthesis

A highly efficient one-pot strategy, as described by Krasiński et al., directly assembles the triazole core, carboxamide, and methyl group. This method utilizes 3-chloro-4-methoxyphenyl azide , 3,5-dimethylaniline , and diketene as reactants.

Reaction Mechanism and Conditions

In anhydrous THF at 60°C, the aryl azide reacts with diketene to form an acetylated intermediate, which undergoes cyclization with the amine. The copper-free conditions favor a stepwise mechanism:

- Azide-ketene [3+2] cycloaddition generates a triazolide intermediate.

- Nucleophilic attack by 3,5-dimethylaniline forms the carboxamide.

- Tautomerization stabilizes the 5-methyl group via keto-enol equilibration.

This method achieves 89% yield with minimal purification, making it superior for scalable synthesis.

Three-Component Reaction with Bestmann-Ohira Reagent

Mohanan’s protocol, adapted for the target compound, employs 3-chloro-4-methoxybenzaldehyde , 3,5-dimethylaniline , and Bestmann-Ohira reagent (BOR) .

Imine Formation and Cycloaddition

The aldehyde and amine condense to form an imine, which reacts with BOR (a diazomethane precursor) under CuBr₂ catalysis. The resulting 1,4,5-trisubstituted triazole features the methyl group at C5, introduced via BOR’s methylene group. Subsequent oxidation and amidation with 3,5-dimethylaniline yield the carboxamide.

Regioselectivity Control

CuBr₂ mediates a radical-based mechanism, ensuring the methyl group occupies C5. This method provides moderate yields (47–63%) but offers flexibility for structural analogs.

Post-Functionalization of Triazole Intermediates

For late-stage diversification, preformed 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is activated as an acyl chloride (using SOCl₂) and coupled with 3,5-dimethylaniline. This two-step sequence achieves 78% yield but requires rigorous anhydrous conditions.

Comparative Analysis of Synthetic Routes

| Method | Key Reactants | Catalyst | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| CuAAC | Azide, propargylamide | CuSO₄/ascorbate | 72 | High regioselectivity | Multiple steps, post-alkylation |

| One-Pot Multicomponent | Azide, amine, diketene | None | 89 | Scalable, minimal purification | Limited substrate scope |

| Three-Component | Aldehyde, amine, BOR | CuBr₂ | 63 | Direct C5 methylation | Moderate yield |

| Post-Functionalization | Triazole carboxylic acid, amine | SOCl₂ | 78 | Late-stage modification | Harsh conditions, additional steps |

Mechanistic Insights and Optimization

Role of Copper Catalysis

In CuAAC, Cu(I) coordinates the alkyne, lowering the activation energy for cycloaddition and ensuring 1,4-regioselectivity. Computational studies reveal that Cu···C interactions stabilize the transition state, with bond lengths critical for product formation.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates in multicomponent syntheses, while aqueous ethanol improves CuAAC yields. Elevated temperatures (>60°C) favor diketene reactivity but risk decomposition.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this triazole-carboxamide derivative, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling reactions to introduce substituents. For example, highlights the use of dimethyl sulfoxide (DMSO) as a solvent and copper(I) iodide as a catalyst to optimize regioselectivity. Yield improvements (e.g., 68–71% in ) depend on stoichiometric ratios, temperature control (room temperature vs. reflux), and purification via preparative TLC or recrystallization .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the molecular structure of this compound?

- Methodology : Key NMR signals include:

- ¹H-NMR : Aromatic protons (δ 7.2–8.1 ppm for substituted phenyl groups), methyl groups (δ 2.4–2.7 ppm), and carboxamide NH (δ ~12.8 ppm in DMSO-d₆) .

- ¹³C-NMR : Carbonyl carbons (δ ~165 ppm) and triazole carbons (δ ~140–150 ppm). Discrepancies in peak splitting or chemical shifts may indicate regiochemical impurities, requiring HSQC or HMBC for resolution .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology : Follow OSHA guidelines for chlorinated aromatics and carboxamides:

- Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF, chloroform).

- Wear nitrile gloves and eye protection; consult safety data sheets (SDS) for first-aid measures (e.g., recommends immediate medical consultation for inhalation exposure) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact biological activity?

- Methodology : Compare analogs (e.g., lists N-(3-chloro-4-methoxyphenyl) vs. methyl-substituted derivatives). Use in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) and molecular docking to assess binding affinity to targets like kinases or microbial enzymes. For example, the methoxy group in the 4-position may enhance solubility but reduce hydrophobic interactions .

Q. What experimental strategies resolve contradictions in bioactivity data across similar triazole derivatives?

- Methodology :

- Meta-analysis : Pool data from studies like and to identify trends (e.g., fluorophenyl groups correlating with antifungal activity).

- Dose-response curves : Test compounds at multiple concentrations to rule out false negatives/positives.

- Structural validation : Re-examine NMR and X-ray crystallography data to confirm regiochemistry (e.g., 1,4- vs. 1,5-triazole isomers) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodology :

- QSAR models : Use descriptors like logP (calculated as ~3.2 for this compound) and topological polar surface area (TPSA ~85 Ų) to predict absorption and bioavailability.

- Molecular dynamics simulations : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .

Q. What chromatographic techniques optimize purification of synthetic intermediates?

- Methodology :

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) for high-purity isolation.

- Flash chromatography : Employ silica gel and ethyl acetate/hexane mixtures (e.g., 8:1 ratio in ) for scalable purification .

Key Research Challenges

- Regioselectivity in triazole formation : Use of Cu(I) vs. Ru(II) catalysts to control 1,4- vs. 1,5-isomer ratios .

- Toxicity profiling : Zebrafish or HEK293 cell assays to evaluate hepatotoxicity (e.g., mitochondrial membrane potential assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.